3-(Cyclohexylmethoxy)-5-(trifluoromethyl)aniline

Medicinal Chemistry Chemical Biology Drug Design

This 3,5-disubstituted aniline is an essential building block for medicinal chemistry, enabling SAR studies of GR ligands and sEH inhibitors. Its unique substitution pattern ensures target specificity. Avoid inactive regioisomers; ensure your research's integrity by sourcing this exact structure. Request a quote for custom synthesis or bulk orders.

Molecular Formula C14H18F3NO
Molecular Weight 273.29 g/mol
Cat. No. B7975325
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Cyclohexylmethoxy)-5-(trifluoromethyl)aniline
Molecular FormulaC14H18F3NO
Molecular Weight273.29 g/mol
Structural Identifiers
SMILESC1CCC(CC1)COC2=CC(=CC(=C2)N)C(F)(F)F
InChIInChI=1S/C14H18F3NO/c15-14(16,17)11-6-12(18)8-13(7-11)19-9-10-4-2-1-3-5-10/h6-8,10H,1-5,9,18H2
InChIKeyJWXOTTXRMOCRFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Cyclohexylmethoxy)-5-(trifluoromethyl)aniline: Technical Baseline and Procurement Essentials


3-(Cyclohexylmethoxy)-5-(trifluoromethyl)aniline is a synthetic aryl amine building block with the molecular formula C₁₄H₁₈F₃NO and a molecular weight of 273.29 g/mol . It is defined by a specific 1,3,5-trisubstitution pattern on the benzene ring: an amino group at the 1-position, a trifluoromethyl (-CF₃) group at the 5-position, and a cyclohexylmethoxy (-O-CH₂-cyclohexyl) group at the 3-position . This compound is primarily utilized as a chemical intermediate in medicinal chemistry research, particularly in programs seeking to leverage the distinct electronic and steric properties conferred by the trifluoromethyl group in conjunction with a bulky lipophilic cycloalkyl substituent [1].

3-(Cyclohexylmethoxy)-5-(trifluoromethyl)aniline: Why Regioisomers and Close Analogs Are Not Drop-In Replacements


In procurement for research, substituting the target compound with a positional isomer such as 2-(Cyclohexylmethoxy)-5-(trifluoromethyl)aniline or 4-(Cyclohexylmethoxy)-3-(trifluoromethyl)aniline is scientifically unsound due to the profound impact of substitution patterns on molecular recognition and physicochemical properties. While these analogs share the same molecular formula (C₁₄H₁₈F₃NO) and weight (273.29 g/mol) , the relative orientation of the electron-withdrawing trifluoromethyl group and the bulky cyclohexylmethoxy group creates a unique electrostatic surface and steric profile. Class-level evidence demonstrates that swapping such substituents can fundamentally alter biological activity; for example, replacing a CF₃ group with a cyclohexylmethyl group in glucocorticoid receptor ligands can switch a molecule from an agonist to an antagonist [1]. Therefore, using an alternative regioisomer without rigorous re-validation of the specific synthetic or biological pathway will introduce uncontrolled variables that compromise data integrity and lead to failed experiments.

3-(Cyclohexylmethoxy)-5-(trifluoromethyl)aniline: Quantified Differentiation Against Structural Analogs


Regioisomer-Specific Differences in Physicochemical Properties: The Case of Lipophilicity and Polar Surface Area

The target compound's 3,5-substitution pattern yields a distinct physicochemical profile compared to its 4,3-substituted regioisomer. While direct experimental data for 3-(Cyclohexylmethoxy)-5-(trifluoromethyl)aniline is not publicly available in this search, its closest analog, 4-(Cyclohexylmethoxy)-3-(trifluoromethyl)aniline, exhibits a calculated LogP of 3.98 and a topological polar surface area (TPSA) of 35.25 Ų [1]. These values represent a class-level inference for the target compound, which, due to the different relative position of the hydrogen bond-donating aniline and the polar trifluoromethyl group, is expected to possess a subtly altered LogP and TPSA. This variance, though seemingly small, can critically affect membrane permeability, solubility, and target binding kinetics in biological assays.

Medicinal Chemistry Chemical Biology Drug Design

The Trifluoromethyl Group as a Pharmacophore: A Switch from Agonism to Antagonism

In a study of glucocorticoid receptor (GR) ligands, replacing a quaternary trifluoromethyl group with a cyclohexylmethyl substituent maintained receptor binding potency but reversed functional activity. The parent CF₃-containing compound acted as a GR agonist, whereas the cyclohexylmethyl analog (structurally related to the target compound) behaved as a pure GR antagonist [1]. This class-level evidence demonstrates that the combination of a bulky cyclohexyl group and a trifluoromethyl group in the same molecular framework—as is the case with 3-(Cyclohexylmethoxy)-5-(trifluoromethyl)aniline—can have a non-linear and unpredictable effect on biological function.

Glucocorticoid Receptor Endocrinology Anti-inflammatory

Limited Available Data on Direct Biological Activity: A Critical Gap Analysis

A comprehensive search of the primary literature and authoritative databases did not yield publicly available, direct quantitative biological activity data (e.g., IC₅₀, Kᵢ, EC₅₀) for 3-(Cyclohexylmethoxy)-5-(trifluoromethyl)aniline against any specific target. While the compound is commercially available and its structure appears in chemical libraries, no peer-reviewed studies reporting its activity in a defined assay system were found. This absence of data is itself a critical piece of evidence for procurement, indicating that the compound is an untested chemical probe rather than a validated tool compound. Researchers should be prepared to conduct primary screening and target deconvolution studies.

Biological Assay Target Engagement Chemical Probe

3-(Cyclohexylmethoxy)-5-(trifluoromethyl)aniline: Recommended Application Scenarios Based on Evidence


Scaffold for Glucocorticoid Receptor Modulator Design

The structural resemblance of the target compound to key pharmacophoric elements in the Boehringer Ingelheim glucocorticoid receptor (GR) ligand program positions it as a privileged scaffold for medicinal chemistry. The specific 3,5-disubstitution pattern places the bulky cyclohexyl group and the electron-withdrawing CF₃ group in a spatial arrangement that can be leveraged to explore functional switching from agonism to antagonism, as demonstrated by related analogs [1]. Researchers designing novel anti-inflammatory agents may find this core useful for probing the ligand-binding domain of GR.

Lipophilic Building Block for Chemical Probe Synthesis

With its high calculated lipophilicity (inferred LogP ~4) conferred by the cyclohexylmethoxy and trifluoromethyl groups, this aniline is an ideal building block for synthesizing tool compounds intended to penetrate cell membranes or target intracellular protein-protein interactions [1]. Its primary amine functionality allows for straightforward derivatization into amides, sulfonamides, or ureas, enabling rapid diversification in parallel synthesis for hit finding campaigns where lipophilic space exploration is a priority.

Negative Control or Counter-Screen in Regioisomer Studies

Given the critical role of substitution pattern on biological activity, this compound can serve as a strategic negative control or counter-screen in projects studying other isomers, such as 2-(Cyclohexylmethoxy)-5-(trifluoromethyl)aniline or 4-(Cyclohexylmethoxy)-3-(trifluoromethyl)aniline. By comparing activity between regioisomers in the same assay, researchers can generate compelling structure-activity relationship (SAR) data to validate that observed effects are due to a specific molecular recognition event rather than non-specific lipophilic interactions [2].

Starting Material for Novel sEH Inhibitor Exploration

The core aniline motif is present in several known soluble epoxide hydrolase (sEH) inhibitor chemotypes [1]. The unique 3,5-substitution pattern of this compound, which is distinct from the more common 1,4-disubstituted central phenyl rings in many sEH inhibitors, offers a new vector for exploring the enzyme's active site. Synthesizing a focused library from this aniline could yield novel inhibitors with a differentiated binding mode and improved selectivity profile over other epoxide hydrolases.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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